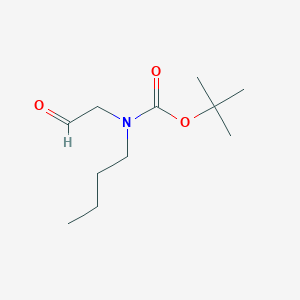

tert-butyl N-butyl-N-(2-oxoethyl)carbamate

Description

Significance of N-Alkyl-N-(2-oxoethyl)carbamates in Contemporary Organic Synthesis

N-Alkyl-N-(2-oxoethyl)carbamates are part of a broader family of organic carbamates that serve as crucial building blocks and intermediates in the synthesis of agrochemicals and pharmaceuticals. researchgate.net Their value lies in the combination of a stable, protected nitrogen atom adjacent to a versatile aldehyde functional group. This arrangement allows for a wide range of chemical transformations.

These compounds are recognized as valuable synthetic precursors for several reasons:

Versatile Intermediates : They are key starting materials for producing more complex molecules. For instance, related N-protected carbamates are used to synthesize various heterocyclic compounds like pyridines and pyrazoles, which are common scaffolds in drug discovery. enamine.net

Access to Amino Alcohols and Acids : The aldehyde group can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing access to N-alkylated amino alcohols and amino acids, respectively. Some N-protected structures are used as intermediates in the synthesis of β-substituted α-alkyl alanines. researchgate.net

Controlled Reactivity : The carbamate (B1207046) moiety protects the nitrogen atom, preventing it from undergoing unwanted side reactions while allowing for selective chemistry at the aldehyde position.

The synthesis of N-alkyl carbamates can be achieved through various modern organic chemistry methods, avoiding hazardous reagents like phosgene (B1210022) that were used historically. researchgate.net Contemporary strategies include the three-component coupling of an amine, carbon dioxide, and an alkyl halide, or the use of carbamoylimidazolium salts. nih.govorganic-chemistry.org Other methods involve palladium-catalyzed reactions that assemble the carbamate from organic azides, carbon monoxide, and alcohols under mild, neutral conditions. nih.gov

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Aldehyde Chemistry

The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used amine protecting groups in organic synthesis, particularly in non-peptide chemistry. wikipedia.orgfishersci.co.ukjk-sci.com Its primary function is to temporarily mask the nucleophilicity and basicity of an amine group, allowing chemical reactions to be performed on other parts of the molecule without interference from the amine.

The importance of the Boc group in the chemistry of amino aldehydes, such as the parent structure of tert-butyl N-butyl-N-(2-oxoethyl)carbamate, is critical. Amino aldehydes are inherently unstable and prone to self-condensation or polymerization if the amine is left unprotected. The bulky Boc group prevents these unwanted side reactions.

Key characteristics of the Boc protecting group include:

Introduction (Protection) : The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. wikipedia.orgjk-sci.com The reaction conditions are generally mild and can be performed in various solvents, including tetrahydrofuran (B95107) (THF) or even water, often resulting in high yields. fishersci.co.ukjk-sci.com

Stability : The Boc group is stable to a wide range of chemical conditions, including basic, hydrogenolytic, and mildly acidic environments, making it compatible with many subsequent reaction steps.

Removal (Deprotection) : A major advantage of the Boc group is its facile removal under acidic conditions. It is considered an acid-labile protecting group. wikipedia.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid in methanol (B129727) are commonly used to cleave the Boc group and liberate the free amine. wikipedia.orgjk-sci.com The mechanism involves the formation of a stable tert-butyl cation. wikipedia.org

This ability to be easily added and removed under specific, mild conditions makes the Boc group an essential tool for multi-step syntheses involving sensitive amino aldehyde intermediates. fishersci.co.uk

Structural Specificity and Research Landscape of this compound

While the broader class of N-alkyl-N-(2-oxoethyl)carbamates is well-established in synthesis, specific research findings on this compound are limited in publicly available literature. However, its structural characteristics and likely reactivity can be understood by examining its constituent parts and comparing it to closely related analogues.

The molecule's structure consists of a central nitrogen atom bonded to three distinct groups: a butyl group, a 2-oxoethyl (acetaldehyde) group, and a tert-butoxycarbonyl (Boc) protecting group. This specific combination makes it a precursor for N-butyl substituted compounds. The aldehyde offers a reactive site for carbon-carbon bond formation (e.g., Wittig, aldol (B89426) reactions) or reductive amination, while the Boc-protected nitrogen remains inert until treated with acid.

A comparison with its structural analogues highlights its unique features. The table below details the properties of the N-butyl compound alongside its N-H, N-methyl, and N-tert-butyl counterparts.

The research landscape for this specific molecule is primarily within the realm of synthetic organic chemistry, where it would be valued as a custom building block. Its utility is defined by the ability to introduce an N-butyl-2-aminoethanol fragment into a larger molecule after manipulation of the aldehyde and subsequent deprotection of the Boc group.

Mentioned Chemical Compounds

Properties

IUPAC Name |

tert-butyl N-butyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDDELCEJOZZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N Butyl N 2 Oxoethyl Carbamate

General Strategies for N-Alkyl-N-(2-oxoethyl)carbamate Synthesis

The creation of N-alkyl-N-(2-oxoethyl)carbamates involves the careful assembly of a molecule containing a carbamate (B1207046), an N-alkyl group, and an aldehyde functionality. General strategies often involve either forming the carbamate on a pre-existing amino aldehyde skeleton, alkylating a carbamate-containing precursor, or generating the aldehyde functionality at a late stage.

A primary route to N-substituted amino aldehydes involves the amination of aldehydes or the alkylation of amines. Reductive amination, a powerful tool in organic synthesis, allows for the formation of secondary amines from primary amines and aldehydes. researchgate.netorganic-chemistry.org This can be achieved through a one-pot, two-step process involving the initial formation of an imine from an aldehyde and an amine, followed by reduction. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) and α-picoline-borane being common choices. organic-chemistry.org

The N-alkylation of carbamates is another viable strategy. This can be accomplished using alcohols as alkylating agents, often catalyzed by transition metal complexes like those containing iridium. researchgate.net This method, known as hydrogen autotransfer, is advantageous as it utilizes readily available alcohols. researchgate.net A one-pot selective mono-N-alkylation of carbamates using aldehydes as the alkylating agent in the presence of reagents like trifluoroacetic acid and triethylsilane has also been reported. epa.gov

Table 1: Comparison of General N-Alkylation Strategies

| Strategy | Reagents | Key Features |

|---|---|---|

| Reductive Amination | Aldehyde, Amine, Reducing Agent (e.g., NaBH₄) | Forms secondary amines which can then be protected. organic-chemistry.org |

| Hydrogen Autotransfer | Alcohol, Iridium Catalyst | Utilizes alcohols as alkylating agents. researchgate.net |

| Reductive Alkylation | Aldehyde, Triethylsilane, Trifluoroacetic Acid | One-pot selective mono-alkylation of carbamates. epa.gov |

The formation of the carbamate group is a critical step and can be achieved through several methods. wikipedia.orgnih.gov A common approach involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Alternatively, carbamates can be synthesized from the reaction of amines with carbon dioxide and an alkyl halide. nih.govorganic-chemistry.org This three-component coupling offers a direct route to carbamates under mild conditions. organic-chemistry.org The use of phosgene (B1210022) substitutes, such as carbonyldiimidazole (CDI), provides another pathway to carbamates by reacting with alcohols to form carbamoyl-imidazoles, which then react with amines. rsc.orgresearchgate.net

A crucial step in many synthetic routes is the generation of the aldehyde functionality. Oxidative cleavage is a powerful method for this transformation. numberanalytics.com This reaction breaks carbon-carbon double or triple bonds to form carbonyl compounds. numberanalytics.com A classic example is ozonolysis, where an alkene is treated with ozone, followed by a work-up to yield aldehydes or ketones. masterorganicchemistry.com

Another common method for oxidative cleavage involves the use of sodium periodate (B1199274) (NaIO₄) to cleave vicinal diols (1,2-diols). masterorganicchemistry.comchemicalbook.com This reaction proceeds cleanly to give two carbonyl compounds. For instance, tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be cleaved with sodium periodate to yield tert-butyl N,N-bis(2-oxoethyl)carbamate. chemicalbook.com This strategy allows for the late-stage introduction of the aldehyde group from a stable diol precursor.

Table 2: Reagents for Oxidative Cleavage to Aldehydes

| Reagent | Precursor | Key Features |

|---|---|---|

| Ozone (O₃) | Alkene | Cleaves C=C bonds to form aldehydes/ketones. masterorganicchemistry.comorganic-chemistry.org |

| Sodium Periodate (NaIO₄) | 1,2-Diol | Cleaves vicinal diols to form two carbonyls. masterorganicchemistry.comchemicalbook.com |

| Ruthenium Trichloride (RuCl₃) | Olefin | Catalytic cleavage of olefins to aldehydes. organic-chemistry.org |

Targeted Synthetic Routes to tert-butyl N-butyl-N-(2-oxoethyl)carbamate

A plausible route would begin with the synthesis of N-butylaminoacetaldehyde. This could potentially be formed via the reductive amination of glyoxal (B1671930) with n-butylamine. Following the formation of N-butylaminoacetaldehyde, the introduction of the tert-butoxycarbonyl (Boc) group would be the next logical step. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base like triethylamine (B128534) in an inert solvent. The aldehyde functionality would need to be protected during this step, for example, as a diethyl acetal (B89532), and then deprotected under acidic conditions to yield the final product.

An alternative and perhaps more controlled strategy would involve the N-butylation of a pre-existing Boc-protected aminoacetaldehyde. The starting material, tert-butyl N-(2-oxoethyl)carbamate (also known as N-Boc-2-aminoacetaldehyde), is a known compound. nih.govsigmaaldrich.com

The N-alkylation of this carbamate could be achieved using a butyl halide, such as butyl iodide or butyl bromide, in the presence of a base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The aldehyde group in tert-butyl N-(2-oxoethyl)carbamate is reactive and might require protection as an acetal prior to the alkylation step to prevent side reactions. Following the N-butylation, the acetal protecting group would be removed by acid-catalyzed hydrolysis to furnish the desired this compound.

Table 3: Potential Precursors and Reagents for Targeted Synthesis

| Precursor | Reagent for Butylation | Protecting Group for Aldehyde |

|---|---|---|

| N-Butylaminoacetaldehyde | Di-tert-butyl dicarbonate | Diethyl acetal |

| tert-Butyl N-(2-oxoethyl)carbamate | Butyl iodide | Ethylene glycol (to form a dioxolane) |

Reductive Amination Pathways Involving Butylamine (B146782) Derivatives

A primary and highly effective method for the synthesis of this compound is through the reductive amination of tert-butyl N-(2-oxoethyl)carbamate (also known as N-Boc-2-aminoacetaldehyde) with butylamine. This reaction proceeds in two key steps: the formation of an intermediate imine, followed by its reduction to the desired secondary amine.

The initial step involves the condensation of the aldehyde group of tert-butyl N-(2-oxoethyl)carbamate with the primary amine group of butylamine to form an N-substituted imine. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or dichloroethane. The formation of the imine is a reversible process and is often driven to completion by the removal of water or by the subsequent in-situ reduction.

The second step is the reduction of the formed imine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice. nih.gov STAB is favored because it is less reactive towards aldehydes and ketones than other common borohydride reagents, allowing for the selective reduction of the imine in the presence of any unreacted starting aldehyde. nih.gov The reaction is typically performed at room temperature.

An alternative, one-pot approach involves the tandem direct reductive amination and N-Boc protection. nih.govnih.gov In a hypothetical adaptation of this method for the synthesis of this compound, one would start with a suitable precursor that, upon reaction with butylamine and subsequent reduction and protection, would yield the target molecule. However, a more direct approach is the reductive amination of the pre-formed tert-butyl N-(2-oxoethyl)carbamate.

tert-butyl N-(2-oxoethyl)carbamate + Butylamine → [Imine Intermediate] --(Reduction)--> this compound

A detailed experimental procedure, while not explicitly found in the literature for this specific compound, can be extrapolated from similar reductive amination reactions. nih.gov

Table 1: Proposed Reaction Conditions for the Reductive Amination Synthesis of this compound

| Parameter | Condition |

| Starting Aldehyde | tert-butyl N-(2-oxoethyl)carbamate |

| Amine | Butylamine |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

Preparation of Related Analogues and Diversified Derivatives

The synthesis of analogues and derivatives of this compound provides valuable insight into the chemical space around this compound. The preparation of the key precursor, tert-butyl N-(2-oxoethyl)carbamate, and other N,N-disubstituted 2-oxoethyl carbamates are discussed below.

Synthesis of N-Boc-2-aminoacetaldehyde (tert-butyl N-(2-oxoethyl)carbamate)

The synthesis of tert-butyl N-(2-oxoethyl)carbamate is a crucial prerequisite for the reductive amination pathway described above. nih.govsigmaaldrich.comscbt.com This compound can be prepared in a two-step sequence starting from the readily available ethanolamine (B43304).

The first step is the protection of the amino group of ethanolamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting ethanolamine with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent, often at room temperature. rsc.org This reaction is generally high-yielding and provides N-Boc-ethanolamine (tert-butyl N-(2-hydroxyethyl)carbamate). sigmaaldrich.comalfa-chemistry.comcymitquimica.com

The second step involves the oxidation of the primary alcohol in N-Boc-ethanolamine to an aldehyde. This transformation can be accomplished using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Common reagents for this purpose include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the use of Dess-Martin periodinane. These methods are well-established for the selective oxidation of primary alcohols to aldehydes.

Table 2: Two-Step Synthesis of tert-butyl N-(2-oxoethyl)carbamate

| Step | Reactants | Reagents | Product |

| 1. Protection | Ethanolamine | Di-tert-butyl dicarbonate | N-Boc-ethanolamine |

| 2. Oxidation | N-Boc-ethanolamine | Swern or Dess-Martin Oxidation reagents | tert-butyl N-(2-oxoethyl)carbamate |

Synthesis of Other N,N-Disubstituted 2-Oxoethyl Carbamates

The synthetic principles used for this compound can be extended to a variety of other N,N-disubstituted 2-oxoethyl carbamates. These analogues are valuable for structure-activity relationship studies in various applications.

A notable example is the synthesis of tert-butyl benzyl(2-oxoethyl)carbamate. chemicalbook.comambeed.com This compound can be prepared from N-benzylethanolamine and di-tert-butyl dicarbonate. The synthesis likely proceeds through the Boc protection of the secondary amine followed by oxidation of the hydroxyl group to the aldehyde, mirroring the synthesis of tert-butyl N-(2-oxoethyl)carbamate.

Another example from the patent literature describes the synthesis of more complex structures, such as (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This compound is synthesized through the condensation of N-BOC-D-serine with benzylamine. While not a "2-oxoethyl" carbamate in the strictest sense, it contains a related structural motif and is prepared using standard peptide coupling techniques.

Furthermore, the synthesis of compounds like tert-butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate has been reported, showcasing the diversity of substituents that can be incorporated at the nitrogen atom. bldpharm.com

Table 3: Examples of N,N-Disubstituted 2-Oxoethyl Carbamate Analogues and their Precursors

| Target Compound | Key Precursors |

| tert-butyl benzyl(2-oxoethyl)carbamate | N-Benzylethanolamine, Di-tert-butyl dicarbonate |

| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | N-BOC-D-serine, Benzylamine |

| tert-butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate | Not explicitly detailed, but likely involves multi-step synthesis. |

Chemical Reactivity and Mechanistic Transformations of Tert Butyl N Butyl N 2 Oxoethyl Carbamate

Reactivity Profile of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilic carbon atom of the carbonyl group. This makes it a prime target for a variety of nucleophilic reagents.

Nucleophilic addition is the most fundamental reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by carbon- and heteroatom-based nucleophiles, leading to the formation of a new sigma bond and a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.

Prominent examples of these transformations include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) results in the formation of secondary alcohols. The reaction proceeds through the nucleophilic attack of the carbanionic R-group from the Grignard reagent on the carbonyl carbon. masterorganicchemistry.comyoutube.comyoutube.com

Wittig Reaction: This reaction provides a powerful method for alkene synthesis. wikipedia.orglibretexts.org A phosphorus ylide (Wittig reagent) attacks the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide used. organic-chemistry.org For base-sensitive aldehydes, milder conditions using bases like silver carbonate can be employed. nih.gov

Reductive Amination: In a one-pot reaction, the aldehyde can react with a primary amine to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This tandem process is a highly efficient method for synthesizing secondary amines, which can be subsequently protected with a Boc group if desired. nih.gov

Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Grignard Addition | R-MgX, then H3O+ | Secondary Alcohol | Forms a new carbon-carbon bond. masterorganicchemistry.comyoutube.com |

| Wittig Olefination | Ph3P=CHR (Ylide) | Alkene | Specifically locates the double bond. libretexts.org Stereoselectivity depends on ylide stability. organic-chemistry.org |

| Reductive Amination | 1. R-NH2 2. NaBH(OAc)3 (STAB) | Secondary Amine | Efficient one-pot synthesis of amines from aldehydes. nih.gov |

The oxidation state of the aldehyde can be easily modified, providing access to both primary alcohols (via reduction) and carboxylic acids (via oxidation) while leaving the robust Boc protecting group intact.

Reduction to Primary Alcohols: The aldehyde is readily reduced to the corresponding primary alcohol, tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate. A key consideration is the choice of reducing agent to ensure chemoselectivity, as harsh reagents could potentially affect the carbamate (B1207046). Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. It is mild enough to selectively reduce aldehydes and ketones without cleaving the Boc group or esters. orgsyn.orgmasterorganicchemistry.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at cool temperatures. masterorganicchemistry.comresearchgate.net

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, N-(tert-butoxycarbonyl)-N-butyl-β-alanine. The Pinnick oxidation is a particularly effective method for this transformation due to its mild conditions and high functional group tolerance. wikipedia.orguniurb.it This reaction uses sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a weak acid (like sodium dihydrogen phosphate) and a chlorine scavenger (such as 2-methyl-2-butene) to prevent side reactions. psiberg.comnrochemistry.comsynarchive.com This method is known to be compatible with acid-sensitive protecting groups like Boc and does not cause epimerization at adjacent chiral centers. psiberg.com

Table 2: Redox Reactions of the Aldehyde Functional Group

| Transformation | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol | Mild and chemoselective; does not affect the Boc group. masterorganicchemistry.com |

| Oxidation | Sodium Chlorite (NaClO2), NaH2PO4, 2-methyl-2-butene | Carboxylic Acid | Pinnick conditions are mild and tolerate many functional groups. wikipedia.orgpsiberg.com |

The aldehyde readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

Imine Formation: Reaction with primary amines under mildly acidic conditions (pH ~4-5) leads to the formation of an imine (or Schiff base). The reaction is reversible, and the removal of water can drive it to completion. youtube.com

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is analogous to imine formation.

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., N-Boc hydrazine) produces hydrazones. These can be further reduced to yield substituted hydrazines. researchgate.net

Table 3: Condensation Reactions of the Aldehyde Moiety

| Nucleophile | Reagent | Product | Reaction Name |

|---|---|---|---|

| Primary Amine | R-NH2 | Imine (Schiff Base) | Imine Condensation |

| Hydroxylamine | NH2OH | Oxime | Oxime Formation |

| Hydrazine | H2NNH-R | Hydrazone | Hydrazone Formation |

Transformations Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions, while being easily removable under acidic conditions. organic-chemistry.org

The removal of the Boc group regenerates the secondary amine, N-butyl-2-aminoacetaldehyde. The standard method for Boc deprotection is acidolysis.

The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage to form the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can be trapped by nucleophiles or eliminated to form isobutylene. organic-chemistry.org

Common deprotection protocols include:

Strong Acids: Anhydrous strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (B109758) (DCM) are highly effective. Hydrochloric acid (HCl) in solvents like dioxane or methanol is also widely used. organic-chemistry.org

Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group, sometimes offering greater selectivity in the presence of other acid-sensitive functionalities.

Alternative Methods: For substrates sensitive to strong acids, milder methods have been developed. One such method employs oxalyl chloride in methanol, which proceeds under neutral conditions. enamine.net

Table 4: Selected N-Deprotection Methods for the Boc Group

| Reagent(s) | Solvent | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly efficient method. organic-chemistry.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | Commonly used; product is isolated as the hydrochloride salt. |

| Oxalyl Chloride | Methanol | Room Temperature | A mild, non-acidic alternative. enamine.net |

While the Boc group is primarily designed for removal, certain reactions can transform the carbamate moiety itself. These are less common but offer routes to other functionalities.

A notable transformation is the one-pot conversion of N-Boc protected amines into amides. This process involves the in situ generation of an isocyanate intermediate by treating the N-Boc amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. This highly reactive isocyanate is then immediately trapped by a Grignard reagent to furnish the corresponding amide in high yield. nih.gov This method effectively converts the N-COOtBu group into an N-C(O)R group.

Another synthetic route that highlights the versatility of carbamate chemistry is the Curtius rearrangement. While not a direct transformation of the Boc group, it illustrates a related principle. In this reaction, a carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate. This isocyanate can then be trapped by tert-butanol (B103910) to form a Boc-protected amine. organic-chemistry.orgorganic-chemistry.org This suggests that if the N-Boc group could be induced to form an isocyanate, it could be trapped by various nucleophiles to create different derivatives.

Table 5: Functional Group Interconversions of the Carbamate Moiety

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| One-pot Amidation | 1. 2-Cl-Py, (CF3SO2)2O 2. R-MgX | Isocyanate | Amide |

Multi-Component and Cascade Reaction Pathways

The strategic placement of the aldehyde and the protected amine in tert-butyl N-butyl-N-(2-oxoethyl)carbamate makes it a versatile substrate for complex reaction sequences, including multi-component and cascade reactions. These pathways offer efficient means to construct intricate molecular architectures from simple precursors in a single operation.

The aldehyde functionality in this compound serves as a key electrophile in Mannich-type reactions. In a typical scenario, the aldehyde can react with a suitable amine and a carbon nucleophile (the enol or enolate of a ketone, for instance) to furnish β-amino carbonyl compounds. The tert-butoxycarbonyl (Boc) group is a robust protecting group under these conditions. capes.gov.brresearchgate.net

Organocatalysis has emerged as a powerful tool for effecting asymmetric Mannich reactions. researchgate.netacs.org For instance, proline and its derivatives are known to catalyze the direct three-component asymmetric Mannich reaction of aldehydes, anilines, and ketones with high enantioselectivity. acs.org In the context of this compound, it is conceivable that it could participate in such a reaction, acting as the aldehyde component.

The general mechanism for a proline-catalyzed Mannich reaction involves the formation of an enamine from the ketone and proline, and an imine from the aldehyde and the amine component. These two intermediates then react, followed by hydrolysis, to yield the Mannich product. acs.org The use of pre-formed N-Boc imines in Mannich reactions is also a well-established strategy to access enantioenriched β-amino ketones or aldehydes. researchgate.netnih.gov

A representative, though analogous, proline-catalyzed Mannich reaction is shown below:

| Aldehyde | Amine | Ketone | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| p-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline | anti-β-Amino ketone | 94 | 95:5 | 99 |

| Benzaldehyde | p-Anisidine | Cyclohexanone | L-Proline | anti-β-Amino ketone | 95 | >99:1 | 99 |

This table presents data for analogous proline-catalyzed Mannich reactions and is intended to be illustrative of the potential reactivity.

The aldehyde group of this compound can participate as a dienophile or as part of a diene system in various cycloaddition reactions. While direct examples involving this specific compound are not prevalent in the literature, the reactivity of similar α,β-unsaturated aldehydes and N-protected amino aldehydes provides a basis for predicting its behavior.

For instance, N-heterocyclic carbene (NHC) catalysis can be employed to facilitate cycloaddition reactions of α,β-unsaturated aldehydes. acs.org In a potential pathway, the aldehyde of this compound could be transformed in situ into a reactive intermediate capable of undergoing cycloaddition.

Furthermore, the oxoethyl moiety could potentially be elaborated into a diene system. Subsequent Diels-Alder reactions would then allow for the rapid construction of cyclic and polycyclic systems. The stereochemical outcome of such reactions is often predictable based on well-established models of cycloaddition chemistry.

An illustrative example of an NHC-catalyzed annulation involving an α-chloro aldehyde is provided below:

| Aldehyde | Diene | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 2-Chloropropanal | (E)-2-styrylbenzothiazole | Chiral Triazolium Salt | Dihydrobenzothiazolopyridinone | 97 | 9:1 | 98 |

This table showcases an analogous NHC-catalyzed reaction to illustrate the potential for cycloaddition chemistry. nih.gov

The bifunctional nature of this compound makes it an interesting candidate for annulation reactions, leading to the formation of heterocyclic structures. Through careful selection of reaction partners and conditions, either intramolecular or intermolecular annulations can be envisioned.

For example, an intermolecular annulation could involve the reaction of the aldehyde with a suitable difunctional reagent, leading to the formation of a new ring system. The N-butyl-N-Boc group would act as a directing or a participating group in such transformations.

Intramolecularly, if the butyl chain were appropriately functionalized, cyclization reactions could be induced. For instance, the introduction of a nucleophilic group at the terminus of the butyl chain could lead to a cyclization onto the aldehyde or a derivative thereof.

While specific examples for this compound are not documented, the principles of annulation chemistry are well-established. For instance, N-heterocyclic carbene (NHC) catalyzed annulations of α-chloro aldehydes with 1-azadienes have been reported to produce medicinally relevant heterocyclic compounds in good yields and high stereoselectivities. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block in the Synthesis of Nitrogen Heterocycles

The inherent reactivity of the aldehyde and the latent nucleophilicity of the Boc-protected amine make tert-butyl N-(2-oxoethyl)carbamate an ideal starting material for constructing various nitrogen-containing ring systems.

Pyrrolidine and piperidine (B6355638) rings are ubiquitous structural motifs in a vast number of alkaloids, pharmaceuticals, and other biologically active compounds. N-Boc-glycinal serves as a key component in multi-step synthetic sequences to access these heterocycles. For instance, it can be employed in reactions such as the synthesis of a protected pyrroloproline, a valuable building block in medicinal chemistry. sigmaaldrich.com

The aldehyde functionality allows for chain extension through various carbon-carbon bond-forming reactions, such as Wittig-type olefination. The resulting unsaturated system can then undergo intramolecular cyclization reactions. For example, the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate from N-Boc-glycinal provides a substrate primed for further transformations into piperidine scaffolds. sigmaaldrich.com Iron-catalyzed reductive amination of related ω-amino fatty acids is a documented method for preparing piperidines, highlighting a potential pathway. arkat-usa.org

Table 1: Selected Syntheses of Pyrrolidine and Piperidine Precursors from N-Boc-glycinal Analogs

| Starting Material | Reagent(s) | Product Type | Application | Reference |

|---|---|---|---|---|

| N-Boc-glycinal | Wittig Reagents | Unsaturated Ester | Precursor for Piperidines | sigmaaldrich.com |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | N-Arylpiperidine | Scaffold Modification | nih.gov |

| Methoxyamine Boronic Esters | (Mitsunobu) | Piperidines | Intramolecular Amination | arkat-usa.org |

Oxazolidinones are a critical class of heterocycles, most notably recognized for their potent antibacterial activity, as exemplified by the drug Linezolid. ionike.comresearchgate.net The synthesis of these rings often involves the reaction of an amino alcohol with a carbonyl source. While N-Boc-glycinal itself is not a direct precursor, the principles of carbamate (B1207046) chemistry are central to oxazolidinone formation.

General methods involve the reaction of N-protected carbamates with epoxides. ionike.comorgsyn.orgenamine.net For example, N-aryl carbamates react with enantiopure epichlorohydrin (B41342) in the presence of a base like lithium hydroxide (B78521) to yield chiral N-aryl-oxazolidinones. ionike.comenamine.net Another powerful method involves the alkylation of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate, which directly produces N-aryl-(5R)-hydroxymethyl-2-oxazolidinones. peptide.com These strategies showcase the utility of the carbamate moiety in constructing the oxazolidinone core.

The aldehyde group of N-Boc-glycinal is a reactive handle that allows for its conjugation to other heterocyclic systems. Benzothiazoles and triazoles are important pharmacophores found in numerous therapeutic agents. While direct examples using N-Boc-glycinal are not prominent, related building blocks are used. For instance, tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate is a commercially available building block that incorporates a carbamate-protected amine onto a benzothiazole (B30560) core, demonstrating the synthetic value of such linkages. nih.gov

The principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often employed to form triazole conjugates. A related compound, tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate, which contains an alkyne, is used as a reagent for the CuAAC synthesis of pyrazoles, a reaction that shares mechanistic features with triazole formation.

The construction of complex spirocyclic and fused polyheterocyclic systems often relies on intramolecular cyclization reactions of carefully designed linear precursors. The dual functionality of N-Boc-glycinal allows it to serve as a starting point for creating such precursors. The aldehyde can be used to build one part of a carbon framework, while the protected amine can be unveiled at a later stage to participate in a ring-forming reaction. This strategy is crucial for creating molecules with defined three-dimensional structures.

Precursor Role in Natural Product Synthesis and Analogues

The synthesis of natural products often requires chiral building blocks to construct stereochemically complex targets. N-Boc-glycinal has been utilized as a key starting reagent in the total synthesis of the antibiotic (+)-negamycin. sigmaaldrich.com Its aldehyde group provides a crucial C2-synthon that can be elaborated into the more complex functionalities present in the natural product. The Boc group ensures the stability of the amine during the initial synthetic steps and can be removed under mild acidic conditions when the free amine is needed for subsequent transformations.

Utility in Peptide and Modified Amino Acid Analog Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. sigmaaldrich.com The Boc group is stable to the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain.

N-Boc-glycinal and related protected amino aldehydes are valuable for synthesizing modified amino acids and peptide mimics (peptidomimetics). The aldehyde can be converted into various functional groups, allowing for the introduction of non-natural side chains or linkages. Furthermore, N-Boc protected amino acids are used to create peptide-protein conjugates, which are powerful tools for studying biological processes. The synthesis of dipeptides has also been demonstrated using tert-butyloxycarbonyl-protected amino acid ionic liquids as starting materials.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For tert-butyl N-butyl-N-(2-oxoethyl)carbamate, both ¹H and ¹³C NMR would provide crucial information for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The tert-butyl group would exhibit a characteristic sharp singlet, integrating to nine protons, typically in the upfield region (around 1.4-1.5 ppm). The n-butyl group would display a more complex pattern: a triplet for the terminal methyl protons, and multiplets for the three methylene groups, with chemical shifts progressively moving downfield as they get closer to the nitrogen atom. The methylene group adjacent to the nitrogen of the carbamate (B1207046) would likely appear as a triplet. The methylene protons adjacent to the aldehyde carbonyl group would be significantly deshielded and are expected to appear as a singlet or a finely split multiplet at a lower field. The aldehyde proton itself would be the most deshielded proton, appearing as a characteristic singlet or triplet at a very low field (typically 9-10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The tert-butyl group would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The n-butyl group would exhibit four separate signals for its four carbon atoms. The carbamate carbonyl carbon would appear in the downfield region, typically around 155-156 ppm. The methylene carbon adjacent to the nitrogen and the methylene carbon of the oxoethyl group would have distinct chemical shifts. The most deshielded carbon would be the aldehyde carbonyl carbon, appearing significantly downfield (in the range of 190-200 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the proton and carbon skeletons. A COSY spectrum would show correlations between adjacent protons in the n-butyl group, confirming their sequence. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

To illustrate the expected chemical shifts, the following table presents data for a structurally similar compound, tert-butyl butylcarbamate. rsc.org

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -C(CH₃)₃ | 1.48 (s, 9H) | 79.00 (quaternary C), 28.40 (methyl C) |

| -NH-CH₂ -CH₂-CH₂-CH₃ | 3.10 (t, J = 8Hz, 2H) | 40.40 |

| -NH-CH₂-CH₂ -CH₂-CH₃ | 1.48-1.35 (m, 2H) | 32.20 |

| -NH-CH₂-CH₂-CH₂ -CH₃ | 1.34-1.28 (m, 2H) | 19.90 |

| -NH-CH₂-CH₂-CH₂-CH₃ | 0.91 (t, J = 8Hz, 3H) | 13.70 |

| C =O | - | 156.00 |

Data for tert-butyl butylcarbamate, a related structure, is provided for illustrative purposes. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₂₁NO₃), the expected exact mass would be a key confirmation of its elemental composition.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for carbamates involve the loss of the tert-butyl group as a stable tert-butyl cation (m/z 57) or the loss of isobutylene (56 Da). Cleavage of the N-C bond of the butyl group and the N-C bond of the oxoethyl group would also be expected. The presence of the aldehyde group could lead to characteristic fragmentation patterns, including the loss of CO (28 Da).

While experimental data for the target molecule is unavailable, predicted mass spectrometry data for the closely related tert-butyl N-(2-oxoethyl)carbamate and tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate can offer insights into potential fragmentation.

Predicted MS Data for Related Compounds:

| Compound | Adduct | Predicted m/z |

| tert-butyl N-(2-oxoethyl)carbamate | [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 | |

| tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | [M+H]⁺ | 216.15943 |

| [M+Na]⁺ | 238.14137 |

Predicted data from PubChemLite.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbamate and aldehyde functionalities.

Key Functional Group Absorptions:

C=O Stretch (Carbamate): A strong and sharp absorption band is expected in the region of 1700-1680 cm⁻¹. This is a characteristic peak for the carbonyl group within a carbamate linkage.

C=O Stretch (Aldehyde): Another strong absorption for the aldehyde carbonyl group would be anticipated around 1740-1720 cm⁻¹. The exact position can be influenced by the electronic environment.

C-H Stretch (Aldehyde): A distinctive pair of weak to medium bands is typically observed for the aldehyde C-H stretch, usually in the range of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde.

C-N Stretch: A medium intensity absorption for the C-N bond of the carbamate would likely appear in the 1250-1020 cm⁻¹ region.

C-H Stretch (Alkyl): Strong absorptions corresponding to the C-H stretching vibrations of the tert-butyl and n-butyl groups would be present in the 2975-2850 cm⁻¹ range.

C-H Bend (Alkyl): Bending vibrations for the methyl and methylene groups would be observed in the 1470-1365 cm⁻¹ region.

The following table provides typical IR absorption ranges for the key functional groups present in the target molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carbamate C=O Stretch | 1700 - 1680 |

| Aldehyde C=O Stretch | 1740 - 1720 |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 |

| C-N Stretch | 1250 - 1020 |

| Alkyl C-H Stretch | 2975 - 2850 |

| Alkyl C-H Bend | 1470 - 1365 |

Computational Studies and Mechanistic Investigations

Theoretical Investigations of Reaction Mechanisms and Transition States

The reactivity of tert-butyl N-butyl-N-(2-oxoethyl)carbamate is largely dictated by the chemistry of the Boc-protecting group and the aldehyde functionality. Theoretical studies on related tert-butyl carbamates have shed light on key reaction mechanisms, particularly the acid-catalyzed deprotection of the Boc group.

The generally accepted mechanism for the acid-catalyzed cleavage of a Boc group involves a multi-step process that can be computationally modeled to identify transition states and intermediates. nih.gov The reaction commences with the protonation of the carbamate (B1207046) carbonyl oxygen, which is the most basic site. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. researchgate.netnih.gov

For this compound, this mechanism can be represented as follows:

Protonation: The carbonyl oxygen of the carbamate is protonated by an acid catalyst.

Formation of tert-butyl cation: The protonated carbamate undergoes cleavage to form the relatively stable tert-butyl cation and the corresponding N-butyl-N-(2-oxoethyl)carbamic acid.

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and the deprotected secondary amine, N-butyl-2-aminoacetaldehyde.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of this reaction. These calculations help in determining the activation energies for each step and identifying the structure of the transition states. For instance, studies on the gas-phase elimination kinetics of simple tert-butyl carbamates have shown that the decomposition proceeds through a six-membered cyclic transition state for the rate-determining step, leading to isobutene and the corresponding carbamic acid. researchgate.net

| Reaction Step | Description | Key Computational Insight |

| Protonation | The initial interaction with an acid catalyst. | The carbamate carbonyl oxygen is the most likely site of protonation due to its higher electron density. |

| C-O Bond Cleavage | The cleavage of the bond to the tert-butyl group. | This is often the rate-determining step. The transition state involves an elongated C-O bond. |

| Decarboxylation | The loss of CO2 from the carbamic acid intermediate. | This step typically has a very low activation barrier, making the carbamic acid a transient species. |

This table is generated based on general principles of Boc-deprotection mechanisms and theoretical studies on related compounds. researchgate.netnih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure of a molecule, which in turn governs its reactivity. For this compound, methods like DFT can be used to calculate a variety of molecular properties and reactivity descriptors. researchgate.net

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can pinpoint the nucleophilic and electrophilic sites within the molecule. In this carbamate aldehyde, the oxygen atoms of the carbonyl groups (both carbamate and aldehyde) are expected to be the most electron-rich regions (nucleophilic), while the carbonyl carbons and the aldehyde proton are electron-deficient (electrophilic).

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity. researchgate.net

| Descriptor | Definition | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). A lower LUMO energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | This index can be used to quantify the electrophilic character of the molecule, particularly the aldehyde group. chemrxiv.org |

This table outlines key quantum chemical descriptors and their general implications for the reactivity of the target molecule, based on established theoretical chemistry principles. researchgate.netchemrxiv.org

Studies on related systems have shown a strong correlation between the electrophilicity of the N-Boc carbonyl group and the rate of its deprotection. researchgate.net This suggests that substituents on the nitrogen atom, such as the butyl and 2-oxoethyl groups in the target molecule, can modulate the electronic properties and thus the reactivity of the Boc group.

Conformational Analysis and Molecular Dynamics Simulations of Carbamate Aldehydes

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. The rotation around the carbamate C-N bond is of particular interest, as it can lead to cis and trans conformers. Unlike the peptide bond, which strongly prefers a trans conformation, the urethane (B1682113) amide bond in Boc-protected amino acids has a lower rotational barrier, and both cis and trans conformers can be populated. nih.gov

Conformational analysis, using methods like molecular mechanics or DFT, can identify the stable conformers and their relative energies. upenn.edu For this compound, the interplay between the steric bulk of the tert-butyl and butyl groups, along with potential intramolecular interactions involving the aldehyde group, will determine the preferred conformation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this molecule in solution. nih.gov MD simulations model the movement of atoms over time, taking into account the solvent environment. This allows for the exploration of the conformational space and the study of how the molecule's shape fluctuates. For a flexible molecule like this carbamate aldehyde, MD simulations can reveal the dominant conformations in solution and the timescales of transitions between them. acs.org

| Conformational Feature | Description | Expected Influence on this compound |

| C-N Bond Rotation | Rotation around the carbamate C-N bond. | Leads to cis and trans isomers with potentially different reactivities and biological activities. nih.govnih.gov |

| Butyl Chain Conformation | The spatial arrangement of the n-butyl group. | Can influence the overall shape of the molecule and its interactions with other molecules. |

| Aldehyde Group Orientation | The orientation of the C=O group relative to the rest of the molecule. | Can affect its accessibility for reactions and potential for intramolecular hydrogen bonding. |

This table highlights the key conformational aspects of the target molecule, with insights drawn from studies on related N-Boc compounds. nih.govnih.gov

Conclusion and Future Research Perspectives

Current Challenges and Limitations in N-Alkyl-N-(2-oxoethyl)carbamate Chemistry

The synthetic utility of N-alkyl-N-(2-oxoethyl)carbamates is often hampered by inherent structural and reactivity challenges. A primary obstacle in the synthesis of chiral N-protected α-amino aldehydes is the lability of the stereogenic center, which is susceptible to epimerization, particularly under acidic or basic conditions. rsc.org This issue necessitates careful control of reaction conditions and workup procedures to maintain stereochemical integrity. For instance, during the reduction of activated N-protected amino acids, the choice of quenching and purification methods is critical to prevent racemization. rsc.org

Another significant challenge is the potential for hydrolytic instability of N-acylated amino acid derivatives. acs.org Under mild acidic conditions, such as those often used for deprotection steps in peptide synthesis, remote amide bonds can be surprisingly prone to cleavage. acs.org This instability is influenced by the nature of the N-acyl group, with electron-rich aromatic acyl groups accelerating hydrolysis. acs.org This phenomenon has important implications for the synthesis and handling of N-acylated peptides and related structures.

Furthermore, the synthesis of secondary amines via direct reductive amination, a common route to precursors of N-alkyl-N-(2-oxoethyl)carbamates, can be complicated by overalkylation, leading to the formation of tertiary amines as byproducts. nih.gov In cases where the starting materials contain other functional groups, such as esters, intramolecular lactamization can be a competing side reaction. nih.gov The development of selective and high-yielding one-pot procedures that mitigate these side reactions remains an active area of research. nih.gov

Emerging Synthetic Methodologies and Catalytic Approaches

To address the challenges in N-alkyl-N-(2-oxoethyl)carbamate chemistry, researchers have been developing innovative synthetic methodologies and catalytic systems. These advancements aim to improve efficiency, selectivity, and functional group tolerance.

One promising area is the use of photoredox catalysis , which has emerged as a powerful tool for a variety of organic transformations under mild conditions. nih.govacs.org Visible light-mediated photoredox catalysis enables the generation of α-amino radicals from various precursors, which can then participate in a range of coupling reactions. nih.gov This approach has been successfully applied to the direct reductive amination of aromatic aldehydes to generate tertiary amines, offering a novel mechanistic pathway with excellent functional group compatibility. nih.govacs.org Nickel/photoredox dual catalysis has also been leveraged for the chemo- and enantioselective cross-coupling of different aldehydes, a previously unsolved challenge. nih.gov

Continuous flow chemistry offers another powerful solution, particularly for handling unstable intermediates and improving reaction safety and scalability. nih.govbeilstein-journals.org Flow processes allow for precise control over reaction parameters such as temperature and residence time, minimizing the decomposition of sensitive compounds. nih.govbeilstein-journals.org This technology has been applied to the synthesis of carbamates through methods like the Curtius rearrangement, often coupled with in-line purification techniques to yield high-purity products. nih.govbeilstein-journals.org The continuous synthesis of carbamates directly from carbon dioxide and amines has also been demonstrated, providing a more environmentally benign alternative to traditional methods that use toxic reagents like phosgene (B1210022). nih.govacs.org

The development of novel catalytic systems is also at the forefront of innovation. For instance, rhodium-catalyzed hydroacylation of alkynes using enantiomerically enriched α-amino aldehydes has been shown to be highly efficient and stereospecific. acs.org This method provides access to a wide range of α-amino enones with excellent yields and retention of enantiopurity. acs.org Additionally, catalysts based on copper and nickel have been employed for the N-arylation of carbamates, providing alternatives to the more traditional palladium-catalyzed Buchwald-Hartwig reaction. organic-chemistry.org

| Methodology | Key Advantages | Catalyst/Reagent Examples | Relevant Citations |

|---|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high selectivity, functional group tolerance | Iridium-based photocatalysts, organic dyes, Nickel complexes | nih.govacs.orgnih.gov |

| Continuous Flow Chemistry | Enhanced safety, scalability, handling of unstable intermediates | Immobilized enzymes (e.g., CALB), solid-supported reagents | nih.govbeilstein-journals.orgnih.gov |

| Novel Catalytic Systems | High efficiency, stereospecificity, alternative reaction pathways | Rhodium, Copper, and Nickel complexes | acs.orgorganic-chemistry.org |

Prospects for Novel Chemical Scaffolds and Methodological Advancements

The advancements in the synthesis and handling of N-alkyl-N-(2-oxoethyl)carbamates and their precursors open up exciting prospects for the creation of novel chemical scaffolds and further methodological innovations. These functionalized building blocks are key starting materials for the synthesis of a diverse range of heterocyclic compounds, which are of great interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.govnih.govrsc.org

For example, alkynyl aldehydes, which share structural similarities with the aldehyde moiety of N-alkyl-N-(2-oxoethyl)carbamates, are versatile reagents for the synthesis of N-, O-, and S-heterocycles through cyclization reactions. nih.govrsc.org These transformations can be promoted by metal catalysts, metal-free conditions, or visible light, leading to the construction of a wide array of scaffolds such as imidazopyridines, quinolines, and pyrazoles. nih.govrsc.org The development of domino and multicomponent reactions utilizing these building blocks allows for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov

Future research is also likely to focus on the development of new catalytic methods for the enantioselective synthesis of chiral amines and their derivatives. While significant progress has been made, the chemo- and enantioselective cross-coupling of similar aldehydes remains a formidable challenge. nih.gov New catalytic platforms that can achieve this transformation with high efficiency and selectivity will be of great value. Furthermore, the application of these building blocks in the synthesis of novel α-amino acids with heterocyclic side chains is an area with considerable potential for the development of new therapeutic agents. rsc.org

The continued exploration of N-alkyl carbamoylimidazoles as stable and versatile synthons for the preparation of ureas, carbamates, and thiocarbamates is also expected to yield new and efficient synthetic routes to a variety of important compounds, including inhibitors of enzymes like prostate-specific membrane antigen (PSMA). nih.gov

| Compound Class | Synthetic Application | Potential Impact | Relevant Citations |

|---|---|---|---|

| N-Heterocycles | Synthesis of imidazopyridines, quinolines, pyrazoles | Development of new medicinal scaffolds | nih.govrsc.org |

| Chiral α-Amino Acids | Synthesis of non-proteinogenic amino acids | Creation of novel therapeutic agents | rsc.org |

| Urea-based Inhibitors | Synthesis of PSMA inhibitors | Advancement in cancer diagnostics and therapy | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-butyl-N-(2-oxoethyl)carbamate, and how are reaction conditions optimized?

- Methodology : A common approach involves carbamate formation via nucleophilic substitution. For example, tert-butyl carbamates are synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), often with a base (e.g., triethylamine). Oxidation of alcohol precursors using Dess-Martin periodinane (as in ) may generate ketone-containing derivatives like the 2-oxoethyl group. Optimization includes adjusting stoichiometry (e.g., 1.1 eq. Boc₂O), reaction time (1–24 h), and temperature (0°C to room temperature) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purification typically employs column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms structure via chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl at δ ~155 ppm in ¹³C NMR).

- IR : Validate carbamate C=O stretching (~1680–1720 cm⁻¹).

- X-ray Crystallography : For unambiguous structural elucidation, use SHELX programs (e.g., SHELXL for refinement). highlights SHELX’s robustness in resolving bond lengths/angles and detecting disorder in crystalline phases .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR shifts).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound under nucleophilic conditions?

- Methodology :

- DFT Calculations : Predict reaction pathways using Gaussian or ORCA software. For example, analyze the electrophilicity of the 2-oxoethyl group and steric effects from the tert-butyl moiety.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics.

- Case Study : discusses metalation studies of tert-butyl carbamates, where computational models explained regioselectivity in alkylation reactions .

Q. What experimental strategies address discrepancies in crystallographic data for tert-butyl carbamate derivatives?

- Methodology :

- High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<1.0 Å).

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals (common in bulky tert-butyl derivatives) .

- Hydrogen Bond Analysis : highlights hydrogen-bonding networks in carbamate crystals; employ Hirshfeld surface analysis to resolve packing ambiguities .

- Example : A study in resolved conflicting unit cell parameters by re-refining data with anisotropic displacement parameters for oxygen atoms.

Q. How do steric effects from the tert-butyl group influence the compound’s stability and reactivity in multi-step syntheses?

- Methodology :

- Kinetic Studies : Compare reaction rates of tert-butyl carbamates with less bulky analogs (e.g., methyl carbamates) using stopped-flow techniques.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.